
Technical Profile: 3'-Chloro-3-(2,6-
dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
3'-Chloro-3-(2,6-

dimethylphenyl)propiophenone

CAS No.: 898754-70-6

Cat. No.: B3023865

Get Quote

Classification: Sterically Hindered Dihydrochalcone Scaffold Primary Application:

Pharmaceutical Intermediate / Lead Optimization Building Block

Executive Summary
3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (Fluorochem Code: F206535) is a

functionalized ketone intermediate characterized by a 1,3-diarylpropane backbone. Its

structural uniqueness lies in the 2,6-dimethyl substitution on the distal phenyl ring. This "ortho-

blocking" motif is a critical strategy in drug design to enhance metabolic stability by hindering

oxidative metabolism at the benzylic position and restricting conformational freedom.

For drug development professionals, this molecule serves as a high-value precursor for

synthesizing 1,3-diarylpropylamines (via reductive amination), a pharmacophore found in

numerous antidepressants, ion channel blockers, and sigma receptor ligands.

Chemical Identity & Structure

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3023865#bc-rfq
https://www.benchchem.com/product/b3023865/docs?utm_src=pdf-body#technical-profile-3-chloro-3-2-6-dimethylphenyl-propiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023865?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name
1-(3-Chlorophenyl)-3-(2,6-

dimethylphenyl)propan-1-one

Common Name 3'-Chloro-2,6-dimethyldihydrochalcone

CAS Number
Not formally assigned in public registries;

Analogous to 898779-20-9

Molecular Formula C₁₇H₁₇ClO

Molecular Weight 272.77 g/mol

SMILES
CC1=C(CCCC(=O)C2=CC=CC(Cl)=C2)C(C)=C

C=C1

InChI Key Predicted based on structure

Structural Analysis
Core: Propiophenone (1-phenylpropan-1-one).

Ring A (Left): 3-Chlorophenyl. The meta-chlorine provides lipophilicity and a handle for

potential halogen bonding or further functionalization, while avoiding the rapid metabolism

often seen with para-substitution.

Linker: Ethylene bridge (-CH₂-CH₂-).

Ring B (Right): 2,6-Dimethylphenyl. The two methyl groups create a "steric shield" around

the benzylic carbons and the aromatic ring, significantly altering the binding kinetics and

metabolic profile compared to unsubstituted analogs.

Physicochemical Properties
Data below represents calculated values standard for this structural class.
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Parameter Value
Implication for Drug
Design

cLogP ~5.2

Highly lipophilic; likely requires

formulation aid or salt

formation in final API.

tPSA 17.07 Å²

Excellent blood-brain barrier

(BBB) permeability (Target <

90 Å²).

H-Bond Donors 0
No donor groups; acts only as

an acceptor.

H-Bond Acceptors 1 Carbonyl oxygen.

Rotatable Bonds 4

Moderate flexibility,

constrained by the 2,6-

dimethyl steric clash.

Physical State
Viscous Oil or Low-Melting

Solid

Due to disruption of crystal

packing by the asymmetric 2,6-

dimethyl group.

Synthesis & Manufacturing Protocols
The synthesis of this scaffold typically employs a Claisen-Schmidt Condensation followed by

selective hydrogenation. This route is preferred for its scalability and modularity.

Workflow Diagram (DOT)
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Reaction Type

3-Chloroacetophenone

Intermediate:
Chalcone Derivative

KOH, EtOH
Aldol Condensation

2,6-Dimethylbenzaldehyde

Target:
3'-Chloro-3-(2,6-dimethylphenyl)

propiophenone

H2, Pd/C
Selective Reduction

Condensation

Hydrogenation

Click to download full resolution via product page

Figure 1: Modular synthesis via the Chalcone route.

Detailed Protocol
Step 1: Aldol Condensation (Chalcone Formation)
Objective: Form the unsaturated enone linkage.

Reagents: Charge a reactor with 3-chloroacetophenone (1.0 eq) and 2,6-

dimethylbenzaldehyde (1.0 eq) in Ethanol (10 volumes).

Catalyst: Add aqueous NaOH or KOH (10% w/v, 0.5 eq) dropwise at 0–5°C.

Note: The 2,6-dimethyl group provides significant steric hindrance, slowing the

nucleophilic attack. The reaction may require prolonged stirring (24–48h) or gentle heating

(40°C) compared to standard benzaldehydes.

Workup: Quench with dilute HCl. The chalcone product often precipitates as a yellow solid.

Filter and recrystallize from EtOH/Water.

Step 2: Selective Hydrogenation
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Objective: Reduce the alkene without reducing the ketone or removing the chlorine.

Setup: Dissolve the chalcone in Ethyl Acetate or THF.

Catalyst: Use 5% Pd/C (loading 5 wt%) or Wilkinson's Catalyst (if chlorine lability is a

concern, though Pd/C is usually safe for aryl chlorides under mild conditions).

Conditions: Hydrogenate at 1 atm (balloon) or 30 psi at Room Temperature. Monitor via

TLC/HPLC to prevent over-reduction to the alcohol.

Purification: Filter catalyst through Celite. Concentrate filtrate. Purify via silica gel

chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery
The "Magic Methyl" & Steric Shielding
The 2,6-dimethylphenyl moiety is a privileged substructure. In the context of this

propiophenone, it serves two mechanisms:[1]

Metabolic Blockade: It sterically protects the benzylic position from Cytochrome P450

oxidation, extending the half-life (

) of derived drugs.

Conformational Locking: It forces the phenyl ring to adopt a perpendicular orientation relative

to the alkyl chain, potentially increasing selectivity for deep hydrophobic pockets in GPCRs

or kinases.

Derivatization Pathways
Researchers utilize this ketone primarily as a divergence point.

Pathway A: Reductive Amination (Primary Route)

Reaction with primary/secondary amines + NaBH(OAc)₃.

Target: Synthesis of analogs to Fluoxetine, Atomoxetine, or Dapoxetine where the steric

bulk modulates transporter affinity (SERT/NET).
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Pathway B: Grignard Addition

Reaction with R-MgBr.

Target: Tertiary carbinols, common in antihistamines and antitussives.

Functional Workflow (DOT)

3'-Chloro-3-(2,6-dimethylphenyl)
propiophenone

Reductive Amination
(Amines/NaBH3CN)

Grignard Addition
(R-MgX)

Alpha-Bromination
(Br2/HBr)

1,3-Diarylpropylamines
(Antidepressant/Analgesic Scaffolds)

Tertiary Alcohols
(Receptor Modulators)

Aminoketones/Heterocycles
(Thiazoles/Imidazoles)

Click to download full resolution via product page

Figure 2: Synthetic divergence from the propiophenone core.

Safety & Handling
Based on MSDS data for aryl ketones and chlorinated aromatics.

Signal Word: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling:
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The compound is likely lipophilic and skin-permeable. Wear nitrile gloves and use a fume

hood.

Avoid generation of dust/aerosols if solid.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation

of the alpha-methylene group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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